![molecular formula C13H10Br2O B1524722 1-(Benzyloxy)-2,4-dibromobenzene CAS No. 856380-98-8](/img/structure/B1524722.png)
1-(Benzyloxy)-2,4-dibromobenzene
Overview
Description
1-(Benzyloxy)-2,4-dibromobenzene is an organic compound with the molecular formula C10H9Br2O. It is a colorless solid that is soluble in organic solvents. The compound is used as an intermediate in the synthesis of other chemical compounds, and has been studied for its potential applications in medicinal chemistry.
Scientific Research Applications
Pharmaceutical Research
In pharmaceutical research, this compound serves as a building block for the synthesis of various drug candidates. It can be transformed into chalcone derivatives, which have shown promise in antimicrobial and anticancer activity. The bromine atoms present in the molecule make it a good candidate for further functionalization through palladium-catalyzed coupling reactions .
Antimicrobial Agents
The compound’s derivatives have been explored for their antimicrobial properties. By modifying the benzyloxy moiety or the bromine substituents, researchers can create a variety of compounds with potential use as antibacterial or antifungal agents .
properties
IUPAC Name |
2,4-dibromo-1-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2O/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETLZFWWVYNKJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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